6-chloro-3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
6-chloro-3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by the presence of chlorine and iodine atoms attached to the pyrazolo[3,4-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . The reactions can proceed under heating in ethanol or under acid/base catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve the use of solvents such as ethanol, dichloromethane, and acetonitrile, along with catalysts like acids or bases .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
6-chloro-3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-iodo-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one: A closely related compound with similar structural features but differing in the position of the hydrogen atom.
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Another related compound with a chloromethyl group instead of an iodine atom.
Uniqueness
6-chloro-3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation can provide distinct advantages in medicinal chemistry, such as improved binding affinity and selectivity for specific targets .
Properties
IUPAC Name |
6-chloro-3-iodo-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4O/c6-5-8-3-1(4(12)9-5)2(7)10-11-3/h(H2,8,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEBRYTVLQKGDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NNC1=NC(=NC2=O)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NNC1=NC(=NC2=O)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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